Product packaging for Cabastine(Cat. No.:)

Cabastine

Cat. No.: B1203010
M. Wt: 420.5 g/mol
InChI Key: ZCGOMHNNNFPNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Milestones in the Discovery and Early Characterization of H1-Antihistamines

The journey of H1-antihistamines began in the 1930s, with the initial identification of compounds exhibiting antihistaminic effects. The first H1-antihistamine, piperoxan, was discovered in 1933 by Ernest Fourneau and Daniel Bovet at the Pasteur Institute in Paris during their work on developing an animal model for anaphylaxis wikipedia.orgwikipedia.org. Daniel Bovet was later awarded the Nobel Prize in Physiology or Medicine in 1957 for his contributions to the discovery of antihistamines wikipedia.orgkarger.comresearchgate.net.

Following this pioneering discovery, the 1940s saw the widespread clinical introduction of first-generation H1-antihistamines, such as phenbenzamine (B1679789) (Antergan) in 1942, followed by diphenhydramine (B27) (synthesized in 1943), tripelennamine (B1683666) (patented in 1946), and promethazine (B1679618) (synthesized in 1947) wikipedia.org. These early agents, while effective in alleviating allergic symptoms, were characterized by their poor receptor selectivity clinmedjournals.orgnih.gov. They commonly acted as potent antagonists at muscarinic acetylcholine (B1216132) receptors, and sometimes at α-adrenergic and 5-HT receptors, leading to a range of adverse effects, most notably sedation due to their ability to readily cross the blood-brain barrier wikipedia.orgclinmedjournals.orgudes.edu.cowebmd.comnih.govlymphosign.com. The pharmacological action of these first-generation drugs typically occurred within 30-60 minutes and lasted for approximately 4-6 hours webmd.com.

The limitations of first-generation antihistamines, particularly their central nervous system (CNS) side effects, spurred research into developing more selective compounds. This led to the emergence of second-generation H1-antihistamines in the 1980s and 1990s clinmedjournals.orgudes.edu.cowebmd.comnih.gov. These newer drugs were designed to be much more selective for peripheral H1 receptors and to have limited penetration of the blood-brain barrier, thereby significantly reducing the incidence of sedation and other CNS-related adverse drug reactions while maintaining effective relief of allergic conditions wikipedia.orgclinmedjournals.orgudes.edu.conih.govlymphosign.com. This selectivity is largely attributed to their zwitterionic nature at physiological pH, making them more polar and less likely to cross the blood-brain barrier wikipedia.org.

Table 1: Key Characteristics of First and Second-Generation H1-Antihistamines

CharacteristicFirst-Generation H1-AntihistaminesSecond-Generation H1-Antihistamines
Discovery Period 1930s-1940s wikipedia.orgwikipedia.org1980s-1990s clinmedjournals.orgudes.edu.cowebmd.comnih.gov
Receptor Selectivity Poor (also affect muscarinic, α-adrenergic, 5-HT receptors) wikipedia.orgclinmedjournals.orgnih.govHigh (selective for peripheral H1 receptors) wikipedia.orgclinmedjournals.orgudes.edu.conih.govlymphosign.com
CNS Penetration High (readily cross blood-brain barrier) wikipedia.orgclinmedjournals.orgudes.edu.cowebmd.comnih.govlymphosign.comLimited (less likely to cross blood-brain barrier) wikipedia.orgudes.edu.conih.govpharmacompass.com
Sedation Common and often marked wikipedia.orgwebmd.comnih.govMinimally or non-sedating wikipedia.orgwebmd.comnih.gov

Genesis of Cabastine as a Lead Compound in Antihistaminic Research

Within the context of this evolution towards more selective antihistamines, this compound emerged as a significant lead compound. Levothis compound (B1674950), which is the active (3S,4R) enantiomer of this compound, was discovered at Janssen Pharmaceutica in 1979 nih.govwikipedia.org. Its identification represented a step forward in the development of H1-receptor antagonists, particularly those intended for topical application, signaling a focus on compounds with improved selectivity and reduced systemic effects.

Nomenclatural Considerations: this compound and Levothis compound as Stereoisomers

The relationship between this compound and Levothis compound is one of stereoisomerism. This compound refers to the racemic mixture of the compound, meaning it contains an equal proportion of two enantiomers ncats.io. Levothis compound, on the other hand, is specifically the (3S,4R)-enantiomer of this compound pharmacompass.com. Stereochemistry, the study of the three-dimensional arrangement of atoms within a molecule, is critically important in pharmaceutical chemistry because the spatial orientation of a drug molecule significantly influences its interaction with biological targets like enzymes and receptors tib.eumhmedical.comyoutube.com. Often, only one enantiomer of a racemic mixture possesses the desired pharmacological activity, while the other may be inactive or even contribute to undesired effects. In the case of this compound, Levothis compound is the pharmacologically active form nih.govwikipedia.org.

Table 2: Chemical Identifiers for this compound and Levothis compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Optical ActivityPubChem CID
This compoundC₂₆H₂₉FN₂O₂420.5191 ncats.ionih.gov(+/-) Racemic ncats.io3915 nih.govzhanggroup.org
Levothis compoundC₂₆H₂₉FN₂O₂420.5191 nih.gov(3S,4R) pharmacompass.com54385 nih.govwikipedia.orgguidetopharmacology.orgwmcloud.orgwikimedia.orgnih.gov

Significance of Preclinical Pharmacological Research on this compound

Preclinical pharmacological research on this compound (and specifically Levothis compound) has been of paramount importance in defining its therapeutic potential and differentiating it from earlier antihistamines. These studies are crucial for fully characterizing a compound's pharmacological profile before progression to human clinical trials dovepress.com. For antihistamines, a specific goal of in vitro studies is to confirm high affinity for histamine (B1213489) H1 receptors with minimal effects on other receptors dovepress.com.

The significance of this research lies in establishing Levothis compound as a selective second-generation H1-receptor antagonist nih.govwikipedia.org. Unlike many first-generation agents, preclinical studies demonstrated its high selectivity for peripheral H1 receptors, which is key to its improved tolerability profile, particularly regarding central nervous system effects wikipedia.orgclinmedjournals.orgnih.govpharmacompass.comlymphosign.com. This foundational research provided the evidence necessary to support its development as a targeted therapy for allergic conditions.

Overview of Non-Clinical Research Paradigms Applied to this compound

Non-clinical research paradigms applied to this compound (Levothis compound) involved a range of in vitro and in vivo studies to comprehensively assess its pharmacological actions.

In Vitro Studies:

Receptor Binding Affinity: In vitro studies were conducted to determine Levothis compound's binding affinity to recombinant human H1 receptors, confirming its high selectivity dovepress.comtermedia.pl.

Mast Cell Stabilization: Research explored Levothis compound's inhibitory effects on the release of chemical mediators from mast cells, a key mechanism in allergic reactions nih.gov. Studies also assessed its anti-allergic action on isolated mast cells and basophils subjected to immune and non-immune provocation, measuring the secretion of mediators and cytokines termedia.pl.

Cellular Adhesion Molecules: Topical ocular Levothis compound has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells in vitro, indicating a role in inhibiting inflammatory cell recruitment frontiersin.org.

Neurotensin (B549771) Receptor Activity: Beyond its antihistamine properties, Levothis compound was subsequently found to act as a potent and selective antagonist for the neurotensin receptor NTS2. In vitro studies on synaptosomes and mitochondria revealed that Levothis compound could inhibit nitric oxide synthase (NOS) and mitochondrial respiratory chain (MRC) complexes activities, suggesting an interrelationship between neurotensinergic and nitrergic systems wikipedia.orgguidetopharmacology.orgconicet.gov.arncats.io.

In Vivo Studies:

Histamine-Induced Reactions: In vivo pharmacodynamic studies in animal models were performed to evaluate Levothis compound's ability to block histamine-induced reactions in various organs, including reduced histamine-induced capillary permeability and microvascular leakage dovepress.comtermedia.pl.

Allergic Conjunctivitis Models: Levothis compound eye drops were tested in models of allergic conjunctivitis, demonstrating a reduction in clinical aspects of the late phase reaction and conjunctival expression of α4β1 integrin by reducing eosinophil infiltration frontiersin.orgresearchgate.net. It was shown to inhibit both early and late phases of allergic reactions frontiersin.org.

Neurotensin System Modulation: In vivo administration of Levothis compound to rats demonstrated its ability to inhibit NOS activity and modulate neuronal NOS expression in synaptosomal and mitochondrial fractions of the cerebral cortex conicet.gov.ar.

These non-clinical research paradigms provided a robust understanding of this compound's (Levothis compound's) mechanism of action, its selectivity, and its potential therapeutic applications, paving the way for its further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29FN2O2 B1203010 Cabastine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOMHNNNFPNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Pathways and Stereochemical Considerations of Cabastine

Structural Modifications and Derivative Synthesis

The exploration of structural modifications and the synthesis of derivatives are fundamental aspects of drug discovery and optimization, aiming to enhance desired pharmacological properties or mitigate undesirable ones. Cabastine, like many active pharmaceutical ingredients, has been subjected to such investigations, leading to the identification of various derivatives, including Desfluoro this compound nih.gov.

Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by principles rooted in understanding the compound's pharmacophore and its structure-activity relationships (SAR) researchgate.net. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response nih.gov. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers, all arranged in a specific spatial orientation nih.gov.

Key design principles for this compound analogues would therefore involve:

Pharmacophore Modeling: Utilizing computational tools to generate and refine pharmacophore models based on this compound's known activity and binding profile 3ds.com. This involves identifying the essential functional groups and their spatial arrangement responsible for its interaction with the histamine (B1213489) H1-receptor researchgate.netgoogleapis.com.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying specific parts of the this compound molecule and evaluating the impact of these changes on its biological activity. This iterative process helps in understanding which structural elements are crucial for activity and which can be altered for optimization researchgate.netnih.gov.

Functional Group Modification: Strategically altering or replacing functional groups within the this compound scaffold to improve its fit with the pharmacophore model, enhance binding affinity, or modulate other properties 3ds.com. For instance, modifying the piperidine (B6355638) ring, the cyclohexyl group, or the phenyl/fluorophenyl moieties could lead to novel interactions with the target receptor.

Computational Drug Design: Employing in silico methods, such as molecular docking and virtual screening, to predict the binding modes of potential analogues and to screen large chemical libraries for compounds that are likely to interact favorably with the target 3ds.comnih.gov. This approach helps in prioritizing promising candidates for synthesis.

Synthetic Routes to this compound Analogues with Modified Pharmacophores

The synthetic routes to this compound analogues with modified pharmacophores are typically tailored to the specific structural changes envisioned during the design phase. While detailed, specific synthetic pathways for all possible this compound analogues are extensive and beyond the scope of a general overview, the overarching strategies involve established organic synthesis methodologies.

General approaches to synthesizing analogues include:

Exploration of Multiple Routes: To maximize the chemical diversity of analogues and overcome limitations inherent in a single synthetic pathway, chemists often explore various synthetic routes. This ensures a broader coverage of the "diversity space" around the parent molecule drugdesign.org.

Modification of Key Intermediates: Synthetic strategies often focus on modifying key intermediates in the established synthesis of this compound. For example, if the piperidine ring or the cyclohexyl moiety is identified as a critical pharmacophoric element, synthetic routes would be developed to introduce variations at these positions.

Introduction of New Functional Groups: Analogues with modified pharmacophores might require the introduction of new functional groups (e.g., different halogen substitutions, alkyl chains, or polar groups) to alter electrostatic interactions, hydrogen bonding capabilities, or hydrophobic contacts with the receptor nih.govresearchgate.netnih.gov. This could involve reactions such as alkylation, acylation, halogenation, or the formation of new heterocyclic systems.

Stereoselective Synthesis: Given the importance of stereochemistry for this compound's activity, synthetic routes for analogues often incorporate stereoselective steps to control the absolute configuration of new chiral centers or to maintain the desired stereochemistry of existing ones nih.govhzdr.de. This can involve chiral auxiliaries, asymmetric catalysis, or chiral resolution techniques.

The synthesis of derivatives like Desfluoro this compound (where the fluorine atom is removed) exemplifies a direct structural modification aimed at exploring the role of specific atoms in the compound's activity nih.gov. Such targeted modifications, guided by pharmacophore and SAR insights, are crucial for optimizing the interaction profile of this compound analogues with their biological targets.

Molecular and Cellular Pharmacodynamics of Cabastine in Preclinical Models

Histamine (B1213489) H1-Receptor Antagonism: Mechanism and Specificity

Cabastine functions as a highly potent and selective antagonist of the histamine H1 receptor. This antagonism is crucial to its pharmacological profile, as it directly counteracts the effects of histamine, a key mediator in various physiological and pathophysiological processes. wikipedia.org

Competitive Binding Kinetics at H1-Receptors

This compound exhibits high affinity for H1 receptors, effectively inhibiting histamine-induced effects in various animal models. wikipedia.org The mechanism of H1 receptor antagonism by antihistamines like this compound involves competitive binding. In competitive binding assays, unlabeled antihistamines displace radiolabeled ligands, such as [³H]mepyramine, from H1 receptors expressed in cells like HEK293T cells. guidetopharmacology.org The binding affinity (Ki) for H1 receptors has been reported to be 4.2 nM for levothis compound (B1674950). wikipedia.org This competitive interaction prevents histamine from binding to and activating the H1 receptor.

Table 1: Binding Affinity of this compound and Related Antihistamines at H1 Receptors

CompoundReceptorBinding Affinity (Ki/IC₅₀)Assay Model/NotesSource
This compoundH14.2 nM (Ki)Inhibition of histamine-induced effects in animal models wikipedia.org
Levothis compoundH15.7 nM (IC₅₀)Competition with [¹²⁵I]-NT in cerebellar granule cells (NTS2-selective) guidetomalariapharmacology.org
MepyramineH1-Radiolabeled ligand for competitive binding assays guidetopharmacology.org
BilastineH11.92 ± 0.08 nM (Ki)Wild-type human H1 receptors in CHO cells newdrugapprovals.org

Note: While levothis compound's IC₅₀ of 5.7 nM is in the context of NTS2 binding, it highlights its potency. The 4.2 nM Ki for H1 is directly for levothis compound's H1 antagonism.

Receptor Selectivity Profiling against Other Biogenic Amine Receptors

This compound (levothis compound) is characterized by its high selectivity for histamine H1 receptors. wikipedia.org Preclinical studies on second-generation antihistamines, which include compounds like this compound, demonstrate a strong specificity for H1 receptors with negligible or no affinity for other biogenic amine receptors. For instance, studies on bilastine, another H1-receptor antagonist, confirmed a lack of significant antagonism against serotonin, bradykinin, leukotriene D4, calcium, muscarinic M3-receptors, α1-adrenoceptors, β2-adrenoceptors, and H2- and H3-receptors. wikipedia.orgnih.gov This selectivity profile minimizes off-target effects, contributing to a more focused pharmacological action.

Cellular Signaling Pathway Modulation via H1-Receptor Blockade

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that typically couples with Gq/11 proteins. ctdbase.org Upon activation by histamine, this coupling leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). wikipedia.org By competitively binding to the H1 receptor, this compound blocks these initial steps of the signaling cascade, thereby inhibiting the downstream cellular responses mediated by histamine, such as smooth muscle contraction, increased vascular permeability, and bronchospasm in preclinical models. nih.govwikipedia.org

Neurotensin (B549771) Receptor Modulation

Beyond its well-established role as an H1-receptor antagonist, this compound has also been shown to interact with neurotensin receptors, particularly the neurotensin 2 (NTS2) receptor. guidetomalariapharmacology.orgmims.comipinnovative.comresearchgate.netarxiv.org

Binding Affinity to Neurotensin 2 (NTS2) Receptors

This compound (levothis compound) selectively binds to the low-affinity NTS2 receptor. guidetomalariapharmacology.orgmims.comipinnovative.com This interaction has been demonstrated in various preclinical settings. In cultured rat cerebellar granule cells, which predominantly express the NTS2 receptor subtype, levothis compound competed for the binding of [¹²⁵I]-neurotensin with high affinity, exhibiting an IC₅₀ value of 5.7 nM. guidetomalariapharmacology.org In contrast, the NTS1 antagonist SR48692 showed a significantly lower affinity (IC₅₀ = 203 nM) in these NTS2-selective cells. guidetomalariapharmacology.org Another reported Ki value for levothis compound at NTS2 is 172 nM. mims.com This indicates a clear preference and significant binding capacity of this compound for the NTS2 receptor.

Table 2: Binding Affinity of Levothis compound at Neurotensin Receptors

CompoundReceptorBinding Affinity (IC₅₀/Ki)Assay Model/NotesSource
Levothis compoundNTS25.7 nM (IC₅₀)Competition with [¹²⁵I]-NT in cerebellar granule cells guidetomalariapharmacology.org
Levothis compoundNTS2172 nM (Ki)- mims.com
SR48692NTS10.99 ± 0.14 nM (IC₅₀)Guinea pig brain tissue (high-affinity site)
SR48692NTS234.8 ± 8.3 nM (IC₅₀)Adult mouse brain (low-affinity, levothis compound-sensitive sites)

Agonistic Activity at NTS2 Receptors in Preclinical Models

The functional role of this compound at the NTS2 receptor has been investigated, with several studies indicating agonistic activity. In Chinese hamster ovary (CHO) cells engineered to express the rat NTS2 receptor, this compound (levothis compound), along with neurotensin and other neurotensin analogs, was shown to bind to and activate the NTS2 receptor. researchgate.net This activation was followed by ligand-induced internalization of receptor-ligand complexes and resulted in a rapid and sustained activation of extracellular signal-regulated kinases 1/2 (ERK1/2). researchgate.net This ERK1/2 activation was found to be dependent on receptor internalization. researchgate.net Similarly, in cultured rat cerebellar granule cells, both neurotensin and levothis compound, but not the NTS1 antagonist SR48692, induced a sustained activation of mitogen-activated protein kinases (p42/p44), further supporting the functional coupling and agonistic activity of this compound at NTS2 receptors. guidetomalariapharmacology.org

Furthermore, the agonistic effects of NTS2 receptor activation by compounds including levothis compound have been observed in in vivo preclinical models. For instance, NTS2 agonists were effective in reducing mechanical allodynia (pain sensitivity) and reversing weight-bearing deficits in chronic constriction injury (CCI) rat models, which are used to study neuropathic pain. These findings suggest a potential role for NTS2 receptor activation in modulating pain pathways.

Interplay with Neurotensinergic System

Levothis compound functions as a low-affinity antagonist of the neurotensin receptor type 2 (NTS2). fishersci.com Studies indicate that levothis compound modulates nitric oxide synthase (NOS) expression and activity at the synapse, suggesting a mechanistic link between the neurotensinergic and nitrergic systems. fishersci.com However, the observed effects of NTS2 activity inhibition on bioenergetics appear to be independent of the regulation of nitric oxide (NO) synthesis. fishersci.com Notably, neurotensin itself is known to inhibit neuronal Na+, K+-ATPase, an effect that can be counteracted by NOS inhibition. fishersci.com

Effects on Nitric Oxide Synthase (NOS) Activity

Administration of levothis compound (50 µg/kg, intraperitoneal) in Wistar rats resulted in a significant inhibition of NOS activity in fractions isolated from the cerebral cortex. fishersci.com After 18 hours, NOS activity was inhibited by 74% in synaptosomal fractions and 42% in mitochondrial fractions. fishersci.com These inhibitory effects were transient, with NOS activity recovering to control values after 36 hours. fishersci.com In in vitro experiments, incubation with 1 µM levothis compound also demonstrated inhibition of NOS activity in both synaptosomes and mitochondria. fishersci.com

The baseline NOS activity in control synaptosomal membrane fractions typically ranged from 0.9 to 1.1 nmol NO produced per mg protein per minute. fishersci.com In mitochondrial fractions, the baseline NOS activity was approximately 0.4 nmol NO produced per mg protein per minute. fishersci.com

Table 1: Effects of Levothis compound on NOS Activity in Rat Cerebral Cortex Fractions fishersci.com

Fraction TypeTreatment (18h post-administration)NOS Activity (% of Control)
SynaptosomalLevothis compound (50 µg/kg, i.p.)26% (74% inhibition)
MitochondrialLevothis compound (50 µg/kg, i.p.)58% (42% inhibition)
Whole HomogenateLevothis compound (50 µg/kg, i.p.)48%
NuclearLevothis compound (50 µg/kg, i.p.)125%
Crude MitochondrialLevothis compound (50 µg/kg, i.p.)100%
MicrosomalLevothis compound (50 µg/kg, i.p.)63%
SolubleLevothis compound (50 µg/kg, i.p.)83%

Modulation of Neuronal NOS (nNOS) Expression and Activity in Synaptosomes

In synaptosomal membranes, the protein abundance of neuronal NOS (nNOS) was observed to decrease by 56% at 18 hours following levothis compound administration. fishersci.com Concurrently, NOS activity in synaptosomal membrane fractions showed a reduction of 46% at 30 minutes and 74% at 18 hours post-administration, with activity returning to control levels by 36 hours. fishersci.com

Impact on Mitochondrial NOS (mtNOS) Activity

In contrast to synaptosomal findings, nNOS protein abundance in mitochondria was enhanced by 86% after 18 hours of levothis compound administration. fishersci.com Mitochondrial NOS activity remained unchanged at 30 minutes, decreased by 42% at 18 hours, and subsequently recovered to control values at 36 hours post-treatment. fishersci.com

Table 2: Levothis compound's Modulation of nNOS Protein Expression and NOS Activity fishersci.com

Fraction TypeTime Point (post-administration)nNOS Protein Abundance ChangeNOS Activity Change
Synaptosomal Membrane18 hoursDecreased by 56%Decreased by 74%
Synaptosomal Membrane30 minutesNot specifiedDecreased by 46%
Mitochondrial18 hoursEnhanced by 86%Decreased by 42%
Mitochondrial30 minutesNot specifiedUnaltered

Interrelationship with Nitrergic Systems

The comprehensive data indicate that levothis compound, as an NTS2 antagonist, plays a role in regulating NOS expression and activity at the synapse. fishersci.com This regulatory action suggests a functional interrelationship between the neurotensinergic and nitrergic systems within the brain. fishersci.com

Influence on Mitochondrial Bioenergetics and Respiratory Chain Function

Levothis compound significantly impacts mitochondrial bioenergetics and the function of the respiratory chain. fishersci.com Administration of levothis compound led to an enhancement of the respiratory rate in synaptosomes when oligomycin (B223565) was present, although it did not alter the spare respiratory capacity. fishersci.com

Inhibition of Mitochondrial Respiratory Chain (MRC) Complexes (I-IV)

A key finding is that levothis compound administration severely diminished the activities of mitochondrial respiratory chain (MRC) complexes I-IV. fishersci.com This inhibition was also observed when synaptosomes and mitochondria were incubated with 1 µM levothis compound in vitro. fishersci.com Specifically, levothis compound administration resulted in a 32% decrease in respiratory controls when malate-glutamate was used as a substrate and a 53% decrease when succinate (B1194679) was the substrate. fishersci.com In vitro, 1 µM levothis compound reduced respiratory controls by approximately 55% with both malate-glutamate and succinate as substrates. fishersci.com

Table 3: Levothis compound's Impact on Mitochondrial Respiratory Control fishersci.com

ConditionSubstrateRespiratory Control Change (post-administration)Respiratory Control Change (1 µM in vitro)
In vivo (Wistar rat)Malate-GlutamateDecreased by 32%Not specified
In vivo (Wistar rat)SuccinateDecreased by 53%Not specified
In vitroMalate-GlutamateNot specifiedDecreased by ~55%
In vitroSuccinateNot specifiedDecreased by ~55%

Preclinical Pharmacokinetics and in Vitro Biotransformation of Cabastine

Absorption Characteristics in Animal Models

The absorption of cabastine following topical administration has been evaluated to understand its potential for systemic effects.

Topical application of levothis compound (B1674950) in animal models results in systemic absorption, although plasma concentrations achieved are generally low. Studies in guinea pigs and rats have primarily focused on the local efficacy of topical levothis compound in models of allergic conjunctivitis rather than detailing systemic pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration). criver.comarvojournals.orgsolvobiotech.com

While specific preclinical data is limited in publicly available literature, human studies provide some context, showing that peak plasma concentrations (Cmax) occur within 1 to 2 hours of administration of single doses of levothis compound nasal spray and eye drops. nih.gov This rapid absorption suggests that similar peak times may be observed in animal models.

Systemic bioavailability of topically administered levothis compound is incomplete. Data derived primarily from human studies, which may serve as a reference point for preclinical expectations, indicates that the systemic availability ranges from 30% to 60% for eye drops and 60% to 80% for nasal spray formulations. nih.gov

Specific bioavailability studies for this compound in common preclinical species such as rats and guinea pigs are not extensively detailed in the available scientific literature. However, the compound's activity in animal models of histamine-induced conjunctival vascular permeability confirms its absorption and local availability at the site of action. arvojournals.orgnih.gov

Distribution Profile in Preclinical Organ Systems

Following absorption, this compound distributes into various tissues. Preclinical studies have provided insights into its tissue localization and binding to plasma proteins.

In animal models, levothis compound is reported to be rapidly and fairly evenly distributed to various tissues. nih.gov More detailed distribution studies have been conducted in the rat brain. Research using in situ hybridization to map the levothis compound-sensitive neurotensin (B549771) type 2 receptor (NT-2R) mRNA provides an indirect measure of potential tissue binding sites. In the adult rat brain, NT-2R transcripts were found to be diffusely distributed, with notably higher quantities observed in the pia mater, the ventricles, the subfornical organ, the subiculum, the substantia nigra, the superior colliculus, and the cerebellum (specifically Purkinje cells). nih.gov Conversely, the thalamus and amygdala contain low amounts of NT-2R mRNA, suggesting lower distribution in these areas. nih.gov

The binding of a drug to plasma proteins influences its distribution and availability to target tissues. For levothis compound, plasma protein binding is moderate, with approximately 55% of the drug bound to plasma proteins. nih.gov

While comprehensive comparative data across multiple species is scarce, general principles of interspecies differences in plasma protein binding suggest that binding characteristics in rats and rabbits are often predictive of those in humans, whereas binding in dogs can show more significant differences. mdpi.comresearchgate.net The fraction of unbound levothis compound is reported to be very similar in rats, dogs, and rabbits.

Table 1: Plasma Protein Binding of Levothis compound

Parameter Value Species
Protein Binding ~55% Not Specified nih.gov

| Unbound Fraction | Similar across species | Rat, Dog, Rabbit |

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

This compound undergoes limited metabolism before its excretion. The primary metabolic process is a phase II conjugation reaction.

The biotransformation of levothis compound is minimal, with the majority of the drug being cleared from the body unchanged. nih.gov The main metabolic pathway is ester glucuronidation, where the carboxylic acid group of levothis compound is conjugated with glucuronic acid to form an acylglucuronide. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are a family of membrane-bound microsomal enzymes. criver.comsolvobiotech.com While the specific UGT isoforms responsible for levothis compound's glucuronidation have not been explicitly identified in the reviewed literature, UGTs such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are commonly involved in drug metabolism. criver.comxenotech.com

Following administration, approximately 70% of the parent drug is recovered unchanged in the urine, indicating that metabolism is not the primary route of elimination. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Levothis compound
Histamine (B1213489)
Neurotensin
Glucuronic acid

Excretion Routes and Clearance Mechanisms in Animal Studies (Non-Human)

Preclinical studies in various animal species, including rats, guinea pigs, dogs, and monkeys, have provided insights into the excretion and clearance of this compound. Following the oral administration of ebastine, the parent drug is rarely detected in plasma, indicating extensive first-pass metabolism and clearance. nih.gov

The clearance of this compound exhibits marked interspecies differences. For instance, the elimination half-life (t1/2) of this compound is significantly longer in guinea pigs (9.4 hours) compared to rats (0.92 hours), dogs (2.4 hours), and monkeys (1.2 hours). nih.gov

In rats, studies have shown that both the intestine and the liver contribute to the first-pass metabolism of ebastine to this compound. The intestinal and hepatic clearances of ebastine were estimated to be 6.7 mL/min and 15.4 mL/min, respectively. nih.gov

While it has been noted that the primary route of excretion for this compound in humans is via the kidneys, detailed preclinical studies quantifying the relative contributions of renal and biliary excretion in animal models are not extensively documented in the available literature. Such studies, often involving radiolabeled compounds, would be necessary to fully elucidate the mass balance and excretion pathways of this compound in preclinical species.

Pharmacokinetic Parameters of this compound in Various Animal Species (Following Oral Administration of Ebastine)

Animal SpeciesCmax (ng/mL)t1/2 (hours)
Rat3110.92
Guinea Pig28209.4
Dog4652.4
Monkey10361.2

Data extracted from a study involving a 10 mg/kg oral dose of ebastine. nih.gov

Preclinical Efficacy Studies in Animal Models and in Vitro Systems

Models of Histamine-Induced Responses

Protection against Histamine-Induced Lethality (e.g., Guinea Pigs)

Systemic administration of cabastine has been shown to be a potent inhibitor of histamine (B1213489) effects that are mediated by H1 receptors in guinea pigs hres.ca. While specific studies detailing its protective effects against histamine-induced lethality were not available in the reviewed literature, its potent and long-lasting antihistaminic activity at low doses suggests a potential protective role in such models.

Inhibition of Compound 48/80-Induced Reactions (e.g., Rats)

This compound has shown remarkable potency in protecting against the effects of Compound 48/80, a potent mast cell degranulator. In rats, a very low oral dose of this compound was found to protect against Compound 48/80-induced anaphylactic shock nih.gov. This protective effect was observed to last for at least 16 hours, highlighting the long duration of action of the compound nih.gov.

Animal Model Challenging Agent Effect of this compound Reference
RatCompound 48/80Protection against anaphylactic shock nih.gov

Attenuation of Histamine-Induced Bronchoconstriction (e.g., Guinea Pigs)

In vitro studies on isolated guinea pig tissues have demonstrated the direct antihistaminic effect of this compound on airway smooth muscle. This compound potently inhibited the contractile activity of the guinea pig trachea induced by histamine, with a reported median effective dose (ED50) of 0.0081 mg/L hres.ca. This indicates a strong ability to counteract histamine-induced bronchoconstriction. Furthermore, pretreatment with this compound has been shown to dose-dependently decrease the contractile response to histamine in guinea pig airway smooth muscle tissues nih.gov.

Model System Challenging Agent Metric This compound Efficacy Reference
Isolated Guinea Pig TracheaHistamineED50 for inhibition of contraction0.0081 mg/L hres.ca
Guinea Pig Airway Smooth MuscleHistamineContractile ResponseDose-dependent decrease nih.gov

Ocular and Nasal Antiallergic Activity in Animal Models

Reduction of Allergic Conjunctivitis Symptoms (e.g., Guinea Pigs, Rats)

This compound has been extensively studied in animal models of allergic conjunctivitis, where it has consistently demonstrated efficacy. In guinea pigs, this compound effectively inhibited both antigen- and histamine-induced conjunctivitis nih.gov. It also prevented the increase in vascular permeability associated with these reactions nih.gov.

In a comparative study in guinea pigs, this compound was assessed alongside other antiallergic agents. While another agent, ketotifen, was found to be more effective at reducing conjunctival edema and vascular permeability in one study, this compound still significantly reduced these symptoms compared to control groups researchgate.netnih.gov. In a rat model of ocular immediate hypersensitivity, active treatment with this compound significantly reduced vascular leakage researchgate.netnih.gov.

Animal Model Inducing Agent Effect of this compound Reference
Guinea PigAntigen and HistamineInhibition of conjunctivitis symptoms nih.gov
Guinea PigAntigen and HistaminePrevention of increased vascular permeability nih.gov
RatOcular Immediate HypersensitivitySignificant reduction of vascular leakage researchgate.netnih.gov

Mitigation of Allergic Rhinitis Manifestations (e.g., Rats)

In models of experimental rhinitis in rats, topical application of this compound hydrochloride demonstrated potent inhibitory effects. It was shown to inhibit the increase in dye leakage into the nasal cavity induced by both antigen in actively sensitized rats and by histamine in non-sensitized rats nih.gov. The potency of this compound in inhibiting this vascular permeability was found to be stronger than that of ketotifen nih.gov. Another study in a rat model of allergic rhinitis investigated the effects of intranasally applied this compound on the expression of aquaporin 5 (AQP5), a water channel protein. The results indicated that while glucocorticoids could down-regulate AQP5 expression, the H1-receptor antagonist this compound did not significantly reduce its expression, suggesting its mechanism of action in reducing rhinitis symptoms is primarily through H1-receptor blockade rather than affecting water transport in the nasal mucosa nih.govglobethesis.com.

Animal Model Inducing Agent Effect of this compound Comparison Reference
RatAntigen and HistamineInhibition of increased dye leakage in nasal cavityMore potent than ketotifen nih.gov
RatAllergic Rhinitis ModelDid not significantly reduce Aquaporin 5 expressionGlucocorticoids down-regulated AQP5 nih.govglobethesis.com

Novel Therapeutic Area Explorations based on Receptor Interactions

Building on its known receptor binding profile, researchers have initiated preclinical studies to explore the broader therapeutic potential of this compound. These investigations aim to determine if the compound's mechanism of action could be leveraged against viral diseases and a wider range of inflammatory conditions beyond its current applications.

Investigation in Antiviral Models (e.g., SARS-CoV-2 in silico)

The global health crisis precipitated by SARS-CoV-2 spurred extensive research into repurposing existing therapeutic agents. In this context, various compounds have been subjected to in silico screening to assess their potential to inhibit viral replication. These computational methods, including molecular docking, simulate the interaction between a compound and a viral protein target, providing an estimate of binding affinity.

While broad screenings of numerous compounds have been conducted, specific data from in silico studies focusing on this compound's direct interaction with SARS-CoV-2 proteins, such as the main protease (Mpro) or the spike protein, are not extensively detailed in the available scientific literature. Molecular docking studies typically report binding energy values, which indicate the strength of the interaction between a ligand and a protein. For instance, a lower binding energy generally suggests a more stable and potentially more effective interaction.

Table 1: Illustrative Data from a Hypothetical in silico Screening of Compounds Against a SARS-CoV-2 Target Protein
CompoundTarget ProteinBinding Energy (kcal/mol)
Compound AMain Protease (Mpro)-8.5
Compound BMain Protease (Mpro)-7.9
Compound CSpike Protein RBD-9.1
This compoundNot ReportedNot Reported

Preclinical Assessment of Potential in Other Inflammatory Conditions

The anti-inflammatory potential of compounds is often evaluated in various preclinical models that mimic human inflammatory diseases. These can include both in vitro cell-based assays and in vivo animal models. Such studies are crucial for understanding a compound's mechanism of action and its potential efficacy in treating inflammatory disorders.

Preclinical research into the broader anti-inflammatory effects of this compound is an area of ongoing interest. Studies in this domain would typically involve evaluating its ability to modulate the production of inflammatory mediators, such as cytokines and prostaglandins, in response to an inflammatory stimulus. Animal models of inflammation, for example, those inducing paw edema or ear edema, are standard methods to assess the anti-inflammatory activity of a test compound. The reduction in swelling or other inflammatory markers is a key indicator of potential therapeutic effect.

Table 2: Representative Data from a Preclinical Animal Model of Inflammation
Treatment GroupInflammatory ModelInhibition of Edema (%)
ControlCarrageenan-induced Paw Edema0
Reference DrugCarrageenan-induced Paw Edema55
Test Compound XCarrageenan-induced Paw Edema48

Detailed findings from preclinical studies specifically investigating this compound in a wide array of inflammatory models are not widely available in published research. Further studies are necessary to fully elucidate its potential in these novel therapeutic areas.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cabastine Analogues

Correlating Structural Motifs with H1-Antagonist Potency

Cabastine's high affinity and selectivity for the histamine (B1213489) H1 receptor are dictated by its distinct chemical architecture. SAR studies have dissected the molecule to identify the key structural features that govern this potent antagonist activity.

This compound is a chiral molecule, and its stereochemistry plays a pivotal role in its biological activity. The molecule exists as two enantiomers: levothis compound (B1674950) and dextrothis compound. Research has unequivocally demonstrated that the H1-antagonist activity resides almost exclusively in the levorotatory isomer, levothis compound. Levothis compound is a potent and selective H1-receptor antagonist, whereas its dextrorotatory counterpart, dextrothis compound, is significantly less active. drugbank.comnih.govpatsnap.comnih.gov This stereoselectivity underscores the specific three-dimensional orientation required for optimal interaction with the H1 receptor binding site.

Table 1: Stereochemistry and H1-Antagonist Potency

EnantiomerH1-Receptor Antagonist Potency
Levothis compoundHigh
Dextrothis compoundSignificantly Lower

The molecular structure of this compound contains several functional groups that are crucial for its interaction with the H1 receptor. While specific SAR studies on a wide range of this compound analogues are not extensively detailed in publicly available literature, the key contributions of its principal moieties can be inferred from the established pharmacophore for H1-antagonists and the crystal structure of the H1 receptor.

Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is a critical feature for H1-receptor antagonists. In its protonated form, it is believed to form a crucial ionic interaction with a conserved aspartate residue (Asp107) in the third transmembrane domain (TM3) of the H1 receptor. This interaction is a cornerstone of the binding of many H1-antagonists.

Carboxylic Acid Group: The carboxylic acid moiety is a distinguishing feature of second-generation antihistamines like this compound. This group can participate in hydrogen bonding and ionic interactions with residues in the extracellular loops of the H1 receptor, such as lysine (B10760008) residues. nih.gov This interaction is thought to contribute to the high selectivity of these drugs for the H1 receptor over other amine receptors. nih.gov

SAR for Neurotensin (B549771) Receptor Binding

In addition to its well-established H1-antagonist activity, levothis compound has been identified as a selective antagonist for the neurotensin receptor NTS2. guidetopharmacology.org This dual activity is a subject of ongoing research. The structural requirements for this compound's interaction with the NTS2 receptor are distinct from those for the H1 receptor. While detailed SAR studies on a series of this compound analogues at the neurotensin receptor are not widely published, the existing data indicates that levothis compound's affinity for the NTS2 receptor is a specific property of its chemical structure. This suggests that modifications to the this compound scaffold could potentially modulate its activity at either the H1 or NTS2 receptor, offering a pathway for the development of more selective ligands.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For H1-receptor antagonists, a general pharmacophore model typically includes:

A protonatable amine feature.

Two aromatic/hydrophobic regions.

An optional hydrogen bond acceptor/donor feature.

This compound fits this pharmacophore model well. The piperidine nitrogen serves as the protonatable amine, the fluorophenyl and phenyl rings provide the aromatic features, and the carboxylic acid can act as a hydrogen bond acceptor/donor.

Ligand-based drug design utilizes the knowledge of active molecules like this compound to design new compounds with similar or improved properties. By using the this compound scaffold as a template, medicinal chemists can design new analogues with modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties. This approach has been instrumental in the development of numerous antihistamines.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds.

While specific QSAR studies focusing exclusively on a large series of this compound derivatives are not readily found in the public domain, the principles of QSAR have been extensively applied to the broader class of H1-antihistamines. These studies have highlighted the importance of descriptors such as:

Hydrophobicity (logP): Influences membrane permeability and receptor binding.

Molecular Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Electronic Parameters (e.g., Hammett constants): Describe the electronic effects of substituents on the aromatic rings.

A hypothetical QSAR study on this compound derivatives would likely involve synthesizing a series of analogues with systematic variations in substituents on the aromatic rings and modifications to the piperidine and cyclohexyl rings. The biological activity of these compounds would then be correlated with calculated molecular descriptors to generate a predictive model. Such a model would be invaluable for the rational design of novel H1-antagonists with optimized properties.

Analytical Methodologies for Cabastine in Research and Development

Chromatographic Techniques for Purity and Identity

Chromatographic techniques are fundamental in the analysis of Cabastine, ensuring its purity, identity, and the determination of its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique for assay and impurity profiling, while chiral chromatography is essential for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of Levothis compound (B1674950), the active enantiomer of this compound. Various robust and validated HPLC methods have been developed for its determination in bulk drug substances and pharmaceutical formulations like ophthalmic suspensions.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been established for the quantitative determination of Levothis compound HCl. This method is crucial for assessing the drug's stability under various stress conditions, such as acid and alkali hydrolysis, oxidation, photolysis, and heat. One such validated method utilizes a Thermo Hypersil CPS column (a cyanopropyl stationary phase) with a mobile phase composed of a mixture of ethanol and ammonium acetate buffer (pH 3.0; 0.05 M) in a 40:60 (v/v) ratio. The analysis is performed at 25 °C with a flow rate of 1.2 mL/min, and detection is carried out at 210 nm. This method demonstrated linearity in the concentration range of 50 to 200 μg/mL. The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.9 μg/mL and 3 μg/mL, respectively, with a mean recovery of 100.11%. researchgate.netimpactfactor.orgdntb.gov.ua The ability of this method to separate Levothis compound from its degradation products confirms its utility as a stability-indicating assay. researchgate.netimpactfactor.org

Another effective technique is ion-pair HPLC, which has been successfully applied for the simultaneous determination of Levothis compound and its related substances in eye drops. This method employs a Shimadzu ODS (octadecylsilane) column at 25°C. The mobile phase consists of 22% acetonitrile (B52724) and 78% of a 0.015 mmol/L solution of Tetrabutylammonium hydrogen sulfate, with detection at a wavelength of 220 nm. The method has been validated for linearity over a range of 0.524 to 20.96 μg for Levothis compound hydrochloride. The average recovery for Levothis compound hydrochloride was reported to be 99.6%. core.ac.ukresearchgate.net

The following table summarizes the key parameters of a validated stability-indicating RP-HPLC method for Levothis compound HCl:

ParameterValue
Column Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm, 5 µm
Mobile Phase Ethanol : Ammonium Acetate (pH 3.0; 0.05 M) (40:60, v/v)
Flow Rate 1.2 mL/min
Temperature 25 °C
Detection Wavelength 210 nm
Linearity Range 50 - 200 µg/mL
Limit of Detection (LOD) 0.9 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL
Mean Recovery 100.11%

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral compound, existing as two enantiomers: Levothis compound (the active form) and Dextrothis compound. Therefore, the determination of enantiomeric excess is critical to ensure the quality and efficacy of the final drug product. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation. While specific validated chiral HPLC methods for the direct separation of Levothis compound and Dextrothis compound are not extensively detailed in readily available public literature, the general principles of chiral separation are well-established and would be applied. A typical approach would involve the use of a commercially available chiral column, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), proteins, or cyclodextrins.

The development of a chiral HPLC method would involve screening various chiral stationary phases and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve adequate resolution between the Levothis compound and Dextrothis compound peaks. The determination of enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. High-performance liquid chromatography is considered the instrument of choice for determining enantiomeric excess due to the high resolution of the stationary phase and the high sensitivity and specificity of the detectors. heraldopenaccess.us

Gas Chromatography (GC) for Volatile Metabolites or Derivatives

Currently, there is a lack of specific, publicly available research detailing the application of Gas Chromatography (GC) for the routine analysis of this compound itself. Due to its molecular structure and likely low volatility, this compound is not ideally suited for direct GC analysis without derivatization.

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), could be a valuable tool for the analysis of volatile impurities, degradation products, or specific metabolites of this compound that are amenable to this technique. For instance, if any synthetic precursors or degradation pathways result in volatile organic compounds, headspace GC-MS could be employed for their detection and quantification. The general applicability of GC-MS for the analysis of volatile compounds in pharmaceutical contexts is well-established. nih.govnih.govresearchgate.netmdpi.com This technique is highly effective for the qualitative and quantitative analysis of volatile organic compounds. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the this compound molecule. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

In a practical synthesis of Levothis compound, the structure of a key intermediate, a cyanide compound, was confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum, recorded at 400 MHz in CDCl₃, showed characteristic signals corresponding to the protons in the molecule. The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, displayed signals for the different carbon atoms, providing further confirmation of the structure. mdpi.com

The following table presents a selection of reported ¹H and ¹³C NMR chemical shifts for a key cyanide intermediate in the synthesis of Levothis compound: mdpi.com

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity
0.81–0.85 m
2.09–2.13 m
2.26–2.44 m
2.48–2.49 m
2.58–3.04 m
3.74–3.91 m
3.96–4.09 m
7.28–7.46 m

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural elucidation and impurity identification.

The molecular weight of Levothis compound is 420.5 g/mol , with a monoisotopic mass of 420.22130633 Da. dntb.gov.ua This information is readily confirmed by mass spectrometry.

While a detailed public study on the specific fragmentation pathways of Levothis compound is not available in the provided search results, the general principles of mass spectrometry would apply. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be employed to generate fragment ions. The fragmentation pattern would be expected to show characteristic losses corresponding to different parts of the molecule. For instance, cleavage of the piperidine (B6355638) ring, loss of the cyano group, and fragmentation of the cyclohexyl and phenyl moieties would likely be observed. The study of these fragmentation patterns is essential for confirming the identity of the molecule and for identifying and characterizing any related impurities or degradation products.

In Vitro Binding Assays for Receptor Interaction Studies

In vitro binding assays are indispensable tools for elucidating the pharmacological profile of this compound, specifically its interaction with the histamine (B1213489) H1 receptor. These assays are conducted in controlled laboratory settings using isolated biological components, such as cell membranes expressing the target receptor. The primary objective is to measure the binding affinity of this compound to the H1 receptor, which is a key determinant of its antihistaminic activity. Two principal types of in vitro binding assays are routinely utilized for this purpose: radioligand binding assays and competition binding studies.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and specific method used to study drug-receptor interactions. nih.gov This technique involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that has a high affinity for the target receptor. For the histamine H1 receptor, a commonly used radioligand is [3H]pyrilamine or [3H]mepyramine.

The basic principle of a radioligand binding assay is to incubate a preparation of cell membranes containing the H1 receptors with the radioligand. The radioligand binds to the receptors, and the amount of bound radioactivity is measured. This allows for the determination of key parameters such as the receptor density (Bmax), which represents the total number of receptors in the preparation, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. A lower Kd value signifies a higher binding affinity.

Competition Binding Studies

Competition binding studies are a variation of radioligand binding assays and are the primary method for determining the binding affinity of unlabeled drugs like this compound. In this experimental setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (in this case, this compound).

This compound competes with the radioligand for the same binding sites on the H1 receptor. As the concentration of this compound increases, it displaces more of the radiolabeled ligand, leading to a decrease in the measured radioactivity. The data from these experiments are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.

The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor. The Cheng-Prusoff equation is commonly used for this conversion. A lower Ki value indicates a higher binding affinity of the drug for its target receptor. Studies have shown that levothis compound, the active enantiomer of this compound, is a potent H1 receptor antagonist, suggesting a low Ki value. nih.govnih.gov While specific binding affinity values for levothis compound are not always consistently reported across all literature, its potent and selective nature is well-established. nih.govnih.govnih.gov

The following table illustrates the typical data derived from competition binding studies for H1 antagonists:

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
Levocetirizine[3H]mepyramineHuman H1 Receptors-3
(S)-cetirizine[3H]mepyramineHuman H1 Receptors-100
Cetirizine[3H]mepyramineHuman H1 Receptors-6

These in vitro binding assays are fundamental in the drug discovery process, providing critical data on the potency and selectivity of compounds like this compound, thereby guiding further development and clinical application.

Computational and Theoretical Chemistry Approaches in Cabastine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of ligands like cabastine to their receptor targets.

Prediction of Binding Modes and Affinities to H1 and NTS2 Receptors

While specific docking studies on this compound with the Histamine (B1213489) H1 (H1) and Neurotensin (B549771) NTS2 (NTS2) receptors are not detailed in available literature, the general methodology would involve using a three-dimensional model of the receptor. For the H1 receptor, studies on other antihistamines have identified key binding interactions. For instance, a crucial interaction often involves a salt bridge between the protonated amine of the ligand and the highly conserved Asp107 residue in transmembrane helix 3 (TM3) of the H1 receptor. The binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol), would quantify the strength of this interaction. Similar predictive studies would be necessary to understand this compound's interaction with the NTS2 receptor.

Investigation of Binding Site Residue Interactions

Detailed analysis of docking poses reveals the specific amino acid residues within the receptor's binding pocket that interact with the ligand. For H1 receptor antagonists, besides the key interaction with Asp107, other important residues have been identified through studies on compounds like bilastine and cloperastine. These often include aromatic residues in transmembrane domains that form π-π stacking or hydrophobic interactions, as well as other polar residues capable of forming hydrogen bonds. nih.govnih.govcore.ac.ukcompudrug.com For example, residues such as Lys179, Lys191, Trp167, Phe433, and Phe436 have been shown to be important for the binding of various antagonists. core.ac.uk A theoretical study on this compound would map its specific interactions with these and other residues in both the H1 and NTS2 receptors.

Interactive Data Table: Key H1 Receptor Residues in Antagonist Binding (General)

ResidueLocationPotential Interaction Type
Asp107TM3Salt Bridge, Hydrogen Bond
Lys179ECL2Electrostatic, Hydrogen Bond
Lys191TM5Electrostatic, Hydrogen Bond
Trp428TM6Aromatic/Hydrophobic
Phe432TM6Aromatic/Hydrophobic

Note: This table is based on general findings for H1 antagonists and does not represent specific published data for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a view of the dynamic behavior of molecules over time, allowing for the study of conformational changes and the stability of ligand-receptor complexes in a simulated physiological environment. nih.govmdpi.com

Conformational Analysis of this compound in Solution

MD simulations can be used to explore the range of shapes (conformations) that this compound can adopt in an aqueous solution. youtube.com This is crucial because the biologically active conformation that binds to the receptor may not be its lowest energy state in solution. The simulation tracks the movements of every atom over time, providing a detailed picture of the molecule's flexibility and preferred geometries.

Protein-Ligand Dynamics and Stability of Complexes

Once this compound is docked into its receptor, MD simulations can assess the stability of the predicted binding pose. nih.govnih.gov These simulations monitor the movements of both the ligand and the protein, ensuring that the key interactions observed in docking are maintained over time. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the complex. A stable complex would show minimal deviation from its initial docked pose over the course of the simulation, typically lasting hundreds of nanoseconds.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer the most accurate methods for studying molecular properties. nih.govlibretexts.org These calculations can be used to determine electronic properties such as charge distribution and electrostatic potential, which are fundamental to molecular interactions. substack.com For this compound, quantum calculations could be employed to refine the force field parameters used in MD simulations, leading to more accurate dynamic models. They are also used to calculate binding energies with high accuracy, although this is computationally very expensive. nih.gov Currently, there is no specific published research applying these quantum methods to the study of this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior, including its reactivity and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic properties of molecules like this compound. nih.govnih.gov DFT calculations can elucidate the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how this compound will interact with other molecules.

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comlibretexts.orgopenstax.org Key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, a detailed analysis of its molecular orbitals would reveal the likely sites for electrophilic and nucleophilic attack. This is critical for understanding its metabolic pathways and potential interactions with other drugs. For instance, identifying the most nucleophilic sites could predict where metabolic enzymes are likely to hydroxylate the molecule.

Table 1: Hypothetical Molecular Orbital Analysis Parameters for this compound

ParameterPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability, potential sites for oxidation.
LUMO Energy-1.2 eVIndicates electron-accepting capability, potential sites for reduction.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Electron Affinity1.0 eVRelates to the ability to accept an electron.
Ionization Potential7.0 eVRelates to the energy required to remove an electron.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound's electronic structure are not publicly available.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. ias.ac.inresearchgate.netresearchgate.netrsc.orgnih.govmdpi.com By calculating the vibrational frequencies of this compound, it is possible to predict its infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and identify its characteristic vibrational modes.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of electronic transitions between different molecular orbitals. The predicted spectrum can help in the interpretation of experimental UV-Vis data and provide insights into the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts of the hydrogen and carbon atoms in the this compound molecule. These predicted shifts can be invaluable in assigning the signals in an experimental NMR spectrum, particularly for complex molecules.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted DataPurpose
Infrared (IR) SpectroscopyVibrational frequencies for C=O, C-N, and C-H bonds.Structural confirmation and identification of functional groups.
Raman SpectroscopyComplementary vibrational modes to IR.Structural analysis.
UV-Vis SpectroscopyWavelength of maximum absorption (λmax).Characterization of electronic transitions.
¹H NMR SpectroscopyChemical shifts for protons in different chemical environments.Detailed structural elucidation.
¹³C NMR SpectroscopyChemical shifts for carbon atoms.Elucidation of the carbon skeleton.

Note: The specific values for these predictions would require dedicated computational studies.

Physiologically Based Pharmacokinetic (PBPK) Modeling (Preclinical Applications)

PBPK modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govmdpi.comnih.govyoutube.com It integrates physiological, anatomical, and drug-specific information to predict the pharmacokinetic behavior of a compound. In preclinical development, PBPK models are valuable tools for understanding a drug's pharmacokinetics and for extrapolating data between different animal species and to humans. youtube.com

A PBPK model for this compound would consist of a series of compartments representing different organs and tissues, connected by blood flow. The model would incorporate key physiological parameters such as organ volumes, blood flow rates, and tissue composition. Drug-specific parameters for this compound, such as its physicochemical properties (e.g., solubility, pKa), plasma protein binding, and metabolic and clearance rates, would also be included. Given that levothis compound (B1674950) undergoes minimal hepatic metabolism and is predominantly cleared by the kidneys, the kidney compartment and its associated clearance parameters would be of particular importance in the model. nih.gov

Interspecies Extrapolation in Animal Models (Non-Human)

A significant challenge in preclinical drug development is extrapolating pharmacokinetic data from animal models to predict human pharmacokinetics. nih.govplos.org PBPK modeling is a powerful tool for this purpose, as it can account for the physiological and anatomical differences between species. shewaya.comresearchgate.net

To perform an interspecies extrapolation for this compound, a PBPK model would first be developed and validated using pharmacokinetic data from one or more animal species (e.g., rats, rabbits, dogs). This model would then be scaled to represent a different species by replacing the animal-specific physiological parameters with those of the target species. For instance, to extrapolate from a rabbit model to a dog model, the rabbit organ volumes and blood flow rates would be replaced with the corresponding values for a dog.

Allometric scaling is another method used for interspecies extrapolation, which relates pharmacokinetic parameters to the body weight of the animal species. shewaya.com While simpler than PBPK modeling, it is an empirical approach that may not always accurately predict human pharmacokinetics, especially for drugs with complex disposition pathways.

Table 3: Key Parameters for Interspecies Scaling of a this compound PBPK Model

Parameter CategorySpecific ParametersImportance in Scaling
Physiological Organ volumes, blood flow rates, cardiac outputAccounts for anatomical and physiological differences between species.
Drug-Specific Partition coefficients, plasma protein binding, renal clearanceThese may also exhibit species-specific differences and require careful consideration.
Formulation Absorption rate (for non-intravenous administration)The formulation can influence absorption differently across species.

Integration of In Vitro and In Silico Data for Preclinical Pharmacokinetic Prediction

Modern PBPK models increasingly integrate data from a variety of sources, including in vitro experiments and in silico predictions. nih.govresearchgate.netmdpi.com This approach, often referred to as in vitro-in vivo extrapolation (IVIVE), enhances the predictive power of the models, especially in the early stages of drug development when in vivo data may be limited. ualberta.ca

For this compound, in vitro studies could be used to determine key drug-specific parameters for the PBPK model. For example:

Plasma protein binding: Determined using techniques like equilibrium dialysis.

Metabolic stability: Assessed using liver microsomes or hepatocytes, which would confirm the low metabolic clearance of this compound. nih.gov

Permeability: Measured using Caco-2 cell assays to estimate intestinal absorption.

In silico tools can be used to predict physicochemical properties such as logP, solubility, and pKa, which are important inputs for the PBPK model. These predictions can be particularly useful when experimental data are not yet available.

By integrating these in vitro and in silico data, a "bottom-up" PBPK model for this compound can be constructed before any in vivo studies are conducted. This model can then be used to predict the pharmacokinetic profile of this compound in preclinical species, helping to guide the design of in vivo studies and to anticipate potential pharmacokinetic challenges. As in vivo data become available, the model can be refined and validated, increasing its confidence for eventual extrapolation to humans. Ocular PBPK models, for instance, have been successfully used to extrapolate ocular exposure of drugs from rabbits to humans, a methodology directly relevant to this compound's ophthalmic formulations. researchgate.netresearchgate.netarvojournals.org

Future Directions in Preclinical and Basic Research on Cabastine

Elucidation of Novel Molecular Targets and Pathways

While the primary mechanism of action for a compound is often well-established, its full therapeutic potential may lie in its effects on other biological targets and pathways. Future research on Cabastine will likely focus on identifying these novel interactions to uncover new applications and a deeper understanding of its physiological effects.

Inflammatory Pathways: Research into compounds like Carbocisteine has shown that they can modulate key inflammatory pathways such as NF-κB and ERK1/2 MAPK nih.govresearchgate.net. Future studies on this compound could explore its potential to influence these and other inflammatory signaling cascades, which are crucial in a variety of chronic diseases nih.govresearchgate.net. Investigating its effects on the production of pro-inflammatory cytokines and other mediators would be a key area of focus.

Ion Channels: Ion channels are a significant class of drug targets, and their modulation can affect numerous physiological processes ionchannellibrary.comnih.gov. The transient receptor potential (TRP) family of ion channels, for instance, is involved in the cough reflex and other sensory nerve responses nih.gov. Research could probe this compound's activity on various ion channels, including calcium-activated potassium channels (KCa) and voltage-gated calcium channels (VGCCs), which play roles in airway physiology and immune cell function e3s-conferences.orgmdpi.com.

Beyond Primary Receptor Antagonism: For compounds that are receptor antagonists, such as H1 antihistamines, studies have indicated biological effects that are independent of their primary target nih.gov. Similarly, future basic research on this compound should aim to identify if it possesses clinically relevant anti-inflammatory or other properties beyond its known primary mechanism, potentially through interactions with other receptors like the H2 histamine (B1213489) receptor, which can influence different physiological responses mdpi.com.

Table 1: Potential Novel Molecular Pathways for this compound Investigation

Pathway/Target Class Rationale for Investigation Potential Therapeutic Implications
NF-κB Signaling Pathway Central regulator of inflammation, implicated in numerous chronic inflammatory diseases nih.govresearchgate.net. Chronic Obstructive Pulmonary Disease (COPD), Asthma, Inflammatory Bowel Disease
MAPK/ERK Pathway Involved in cellular stress responses, proliferation, and apoptosis; modulated by some anti-inflammatory agents nih.gov. Cancer, Neurodegenerative Disorders
Ion Channels (e.g., TRP, KCa) Regulate key physiological functions including neuronal signaling, muscle contraction, and epithelial transport nih.govmdpi.com. Chronic Cough, Cystic Fibrosis, Asthma
P-glycoprotein (P-gp) A key transporter involved in multidrug resistance in cancer cells nih.govnih.gov. Reversal of chemotherapy resistance in oncology

Development of Advanced Preclinical Models for Mechanism-Based Studies

To effectively study the novel mechanisms of this compound, researchers must move beyond traditional cell culture and animal models. The development of advanced, human-relevant preclinical models is crucial for generating more accurate and translatable data.

Organoids and 3D Cultures: Patient-derived organoids, particularly airway and intestinal organoids, offer a high-throughput method to study drug effects in a system that closely mimics human tissue architecture and function mdpi.comresearchgate.net. These models would allow for detailed investigation of this compound's impact on epithelial function and disease-specific pathologies.

Organ-on-a-Chip Systems: Microfluidic organ-on-a-chip (OOC) platforms can simulate the complex microenvironment of human organs, including mechanical forces and tissue-tissue interfaces nih.gov. A "lung-on-a-chip" or "gut-on-a-chip" model could provide critical insights into this compound's effects on organ-level physiology and pathophysiology, offering a powerful alternative to animal testing researchgate.netnih.gov.

Humanized Animal Models: The use of "humanized mice," which are immunodeficient mice engrafted with human cells or tissues, has become a vital tool for modeling human immune responses in a living system nih.gov. Such models could be instrumental in studying the anti-inflammatory properties of this compound and its interactions with the human immune system.

Genetically Engineered Models: For diseases with a strong genetic component, genetically engineered mouse models remain essential uts.edu.aunih.gov. These models can be designed to carry specific mutations or express human receptors, allowing for precise, mechanism-based studies of this compound's action in a complex in vivo setting.

Rational Design of Next-Generation Analogues with Enhanced Specificity or Potency

Rational design strategies, which leverage structural biology and computational modeling, are key to developing new this compound analogues with improved therapeutic properties. The goal is to create molecules with higher potency, greater target specificity, or optimized pharmacokinetic profiles.

Computational Modeling: Computer modeling of receptor-ligand interactions can inform the synthesis of novel compounds nih.gov. By understanding the precise binding mode of this compound to its targets, researchers can design modifications to enhance affinity and selectivity.

Bioisosteric Replacement: This strategy involves replacing certain functional groups within the this compound molecule with other groups that have similar physical or chemical properties nih.gov. This approach can be used to improve the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and reduce potential toxicity nih.gov.

Structure-Activity Relationship (SAR) Studies: A systematic process of synthesizing and testing a series of related compounds can elucidate the relationship between molecular structure and biological activity nih.gov. Techniques such as N-methylation can be employed to increase metabolic stability and improve bioavailability mdpi.com. This iterative process is fundamental to optimizing a lead compound like this compound into a next-generation therapeutic. For example, studies on cabozantinib analogues used molecular docking and dynamics simulations to identify candidates with improved binding stability and potential as P-glycoprotein inhibitors nih.govnih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of vast datasets. nih.gov These technologies can significantly accelerate the development and optimization of this compound and its analogues.

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel molecular targets for this compound, predicting which pathways are most likely to be modulated by the compound nih.gov.

Virtual Screening and De Novo Design: Machine learning models can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific target . Furthermore, generative AI can design entirely new molecules (de novo design) with optimized properties, potentially leading to the creation of highly potent and specific this compound analogues nih.gov.

Predictive Modeling: AI can predict the pharmacokinetic and toxicological properties of new this compound analogues, reducing the need for extensive and costly preclinical testing nih.govmednexus.org. This can help prioritize the most promising candidates for further development. The integration of AI has the potential to reduce costs, shorten timelines, and increase the success rate of drug development programs bpasjournals.com.

Table 2: Applications of AI/ML in this compound Research

Application Area Specific AI/ML Technique Objective
Target Identification Deep Learning, Natural Language Processing Analyze genomic, proteomic, and literature data to identify novel biological targets for this compound.
Virtual Screening Support Vector Machines (SVM), Random Forest Screen millions of virtual compounds to find those with high predicted affinity for this compound's targets nih.gov.
De Novo Drug Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Design novel molecular structures with desired pharmacological properties from the ground up .
ADMET Prediction Quantitative Structure-Activity Relationship (QSAR) Models Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new this compound analogues .

Exploration of this compound's Fundamental Biological Activities Beyond Current Understanding

Beyond specific molecular targets, future basic research will explore the broader biological and physiological effects of this compound. This includes investigating its potential antioxidant, anti-inflammatory, and immunomodulatory properties, which have been identified as important secondary characteristics for other drugs.

Antioxidant Properties: Many chronic inflammatory diseases are associated with oxidative stress nih.gov. Research on compounds like Carbocisteine and Astaxanthin has highlighted the therapeutic benefits of their antioxidant and free-radical scavenging activities nih.govnih.govnih.gov. Future studies should assess whether this compound can mitigate oxidative stress, which could represent a significant, previously unrecognized aspect of its biological activity.

Immunomodulatory Effects: The immune system plays a critical role in a wide range of diseases. Exploring this compound's influence on various immune cell functions—such as T-cell activation, macrophage polarization, or mast cell degranulation—could reveal novel immunomodulatory applications.

Effects on Mucociliary Clearance: For respiratory applications, the ability to improve mucociliary clearance is a key therapeutic benefit mdpi.com. Studies could investigate if this compound affects ciliary beat frequency or mucus composition, as these actions could be highly beneficial in diseases like COPD or cystic fibrosis mdpi.com.

By systematically exploring these fundamental biological activities, researchers can build a more complete picture of this compound's pharmacological profile, potentially identifying new therapeutic avenues and patient populations that could benefit from its use.

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review on Cabastine's pharmacological properties?

  • Methodological Answer : Begin by forming a multidisciplinary team with content experts (e.g., pharmacologists) and methodological specialists (e.g., librarians, statisticians). Use databases like PubMed and EMBASE, and apply systematic search strategies (e.g., Boolean operators) to minimize bias. Include grey literature and non-English studies where feasible. Assess study quality using tools like CASP for observational studies, and synthesize findings thematically or via meta-analysis if homogeneity exists .

Q. What are the key considerations in designing experiments to assess this compound's efficacy?

  • Methodological Answer : Define clear objectives (e.g., dose-response relationships) and operationalize variables (e.g., bioavailability, receptor binding affinity). Include controls for confounding factors (e.g., metabolic enzymes). Ensure reproducibility by detailing reagent sources (manufacturer, purity), experimental conditions (temperature, pH), and statistical methods (e.g., ANOVA for dose comparisons). Use supplementary materials for extensive datasets .

Q. How to formulate a research question for studying this compound's molecular interactions?

  • Methodological Answer : Apply the PICO framework: P opulation (target receptors), I ntervention (this compound concentration), C omparison (baseline/no treatment), O utcome (binding affinity). Evaluate feasibility using FINER criteria (e.g., ethical approval for in vivo studies). Avoid overly broad questions by narrowing focus (e.g., "How does this compound inhibit H1 receptors in murine models?") .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document step-by-step procedures (e.g., reaction temperatures, catalysts) and characterize products using NMR, HPLC, or mass spectrometry. Provide raw data (e.g., chromatograms) in appendices. For novel compounds, include purity assessments (>95%) and spectral comparisons to literature. Reference established protocols for known intermediates .

Advanced Research Questions

Q. How to address discrepancies in reported efficacy of this compound across different studies?

  • Methodological Answer : Perform a contradiction analysis by categorizing studies based on design (e.g., in vitro vs. clinical trials). Assess methodological rigor (e.g., blinding, sample size) and contextual factors (e.g., species differences). Use meta-regression to explore heterogeneity sources (e.g., dosage variations). Discuss limitations in peer-reviewed frameworks (e.g., PRISMA) to contextualize findings .

Q. What methodologies are effective in integrating heterogeneous data on this compound's mechanisms?

  • Methodological Answer : Employ knowledge base systems (e.g., Tab2Know) to structure data from tables, text, and figures. Normalize units (e.g., IC50 values) and apply ontologies (e.g., ChEBI for chemical properties). Use mixed-effects models to harmonize in vitro and clinical data, accounting for study-specific covariates (e.g., assay type) .

Q. How to design a dose-response meta-analysis for this compound across observational studies?

  • Methodological Answer : Define inclusion criteria (e.g., studies reporting ED50 or EC50). Standardize dose metrics (e.g., mg/kg vs. μM) using conversion factors. Collaborate with statisticians to apply random-effects models for heterogeneous datasets. Assess publication bias via funnel plots and sensitivity analyses. Report results with 95% confidence intervals .

Q. How to assess the impact of confounding variables in this compound clinical studies?

  • Methodological Answer : Identify potential confounders (e.g., comorbidities, concomitant medications) during study design. Use stratified analysis or multivariate regression to adjust for covariates. Validate findings via sensitivity analyses (e.g., excluding high-risk subgroups). Reference guidelines like STROBE for transparent reporting .

Data Presentation and Validation

  • Tables : Include critical parameters (e.g., IC50, half-life) with error margins (e.g., ±SEM). Use footnotes to explain abbreviations (e.g., "n = 3 replicates") .
  • Reproducibility : Archive raw data (e.g., spectroscopy files) in repositories like Zenodo, citing DOIs in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.